(Z)-N'-((1H-indol-3-yl)methylene)-4-(3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanehydrazide
Description
Historical and Contemporary Significance of Hydrazone-Based Pharmaceutical Agents
Hydrazones, a class of organic compounds characterized by the R~1~R~2~C=NNR~3~R~4~ functional group, have played a pivotal role in medicinal chemistry since their discovery in the late 19th century. The foundational work of Emil Fischer and Theodor Curtius in synthesizing hydrazine derivatives laid the groundwork for modern applications. By the mid-20th century, hydrazones emerged as critical intermediates in the synthesis of antifungal agents such as fluconazole and anticonvulsants like phenelzine. Their structural versatility enables conjugation with diverse pharmacophores, enhancing bioavailability and target specificity.
Contemporary research has expanded their utility into anticancer, antimicrobial, and anti-inflammatory therapies. For instance, hydrazide–hydrazone derivatives of 2-hydroxy-1-naphthaldehyde exhibit potent antitubercular activity by inhibiting methionine aminopeptidases in Mycobacterium tuberculosis. Similarly, indole-based hydrazones demonstrate antiplatelet aggregation properties by modulating cyclooxygenase-1 (COX-1) activity. These advancements underscore the enduring relevance of hydrazones in addressing unmet medical needs, particularly in multi-drug-resistant infections and chronic inflammatory diseases.
Structural Features and Pharmacophoric Elements: Indole, Hydrazone, and Steroidal Moieties
The compound (Z)-N'-((1H-indol-3-yl)methylene)-4-(3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanehydrazide integrates three distinct structural domains, each contributing to its pharmacological profile:
- Indole Moiety : The 1H-indol-3-yl group is a privileged scaffold in drug design due to its ability to interact with serotonin receptors and modulate kinase signaling pathways. Its planar aromatic system facilitates π-π stacking with enzyme active sites, while the pyrrole nitrogen enables hydrogen bonding, as observed in antiplatelet indole hydrazones.
- Hydrazone Linkage : The (Z)-configured hydrazone bond (–NH–N=CH–) confers conformational rigidity and chelating capacity, essential for metal-binding in enzyme inhibition. This moiety’s electron-withdrawing nature enhances stability under physiological conditions, a feature exploited in antimicrobial hydrazones.
- Steroidal Backbone : The 10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl system, a steroidal derivative, introduces lipophilicity and membrane permeability. Steroidal moieties are known to interact with nuclear hormone receptors and modulate gene expression, suggesting potential applications in hormone-responsive cancers.
Table 1: Structural Components and Their Pharmacological Roles
Relevance to Targeted Biological Pathways: Enzyme Inhibition, Kinase Modulation, and Selective Cytotoxicity
The compound’s hybrid structure positions it as a multi-target agent capable of engaging diverse biological pathways:
- Enzyme Inhibition : The hydrazone group’s affinity for transition metals enables inhibition of metalloenzymes such as matrix metalloproteinases (MMPs) and angiotensin-converting enzyme (ACE). For example, hydrazones derived from 5-nitro-2-furoic acid exhibit antitubercular activity by disrupting Mycobacterium metalloproteinases. Similarly, the steroidal component may interfere with steroidogenic enzymes like cytochrome P450 17A1, a target in prostate cancer therapy.
- Kinase Modulation : Indole derivatives are established kinase inhibitors, particularly against cyclin-dependent kinases (CDKs) and tyrosine kinases. Molecular docking studies suggest that the indole moiety in this compound could occupy the ATP-binding pocket of CDK2, analogous to sunitinib’s mechanism.
- Selective Cytotoxicity : The steroidal backbone’s lipophilicity enhances tumor cell uptake, while the hydrazone linkage’s redox activity may generate reactive oxygen species (ROS) in cancer cells. This dual mechanism mirrors the action of doxorubicin-hydrazone conjugates, which selectively release cytotoxic agents in acidic tumor microenvironments.
Table 2: Comparative IC~50~ Values of Hydrazone Derivatives
| Compound Class | Target Enzyme/Receptor | IC~50~ (µM) | Reference |
|---|---|---|---|
| Indole hydrazones | COX-1 | 12.4–18.9 | |
| Benzoic acid hydrazones | Candida albicans | 0.5–4.0 | |
| Steroidal hydrazones | MMP-2 | 8.7 |
Properties
IUPAC Name |
4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-N-[(Z)-1H-indol-3-ylmethylideneamino]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H47N3O3/c1-20(8-11-30(39)36-35-19-21-18-34-28-7-5-4-6-24(21)28)25-9-10-26-31-27(13-15-33(25,26)3)32(2)14-12-23(37)16-22(32)17-29(31)38/h4-7,18-20,22-23,25-27,29,31,34,37-38H,8-17H2,1-3H3,(H,36,39)/b35-19- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYXTAJIOOWVSE-KMUKQRDJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NN=CC1=CNC2=CC=CC=C21)C3CCC4C3(CCC5C4C(CC6C5(CCC(C6)O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC(=O)N/N=C\C1=CNC2=CC=CC=C21)C3CCC4C3(CCC5C4C(CC6C5(CCC(C6)O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H47N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N'-((1H-indol-3-yl)methylene)-4-(3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanehydrazide is a complex organic compound that has garnered attention for its potential biological activities. The compound integrates indole and hydrazide moieties, which are known for their diverse pharmacological properties, including anticancer and antimicrobial activities. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure
The structure of the compound can be broken down into two significant components:
- Indole moiety : Known for its role in various biological processes and as a scaffold in medicinal chemistry.
- Hydrazide linkage : Often associated with enhanced biological activity due to its ability to interact with biological targets.
Anticancer Activity
Numerous studies have indicated that compounds containing indole and hydrazide structures exhibit significant anticancer properties. For instance, derivatives similar to our compound have shown promising results against various cancer cell lines.
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspases and the generation of reactive oxygen species (ROS). For example, a related indole-hydrazone compound demonstrated an IC50 value of 1.04 µM against MCF-7 breast cancer cells, indicating potent cytotoxicity .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Indole-hydrazone derivative | MCF-7 | 1.04 | Apoptosis via ROS generation |
| Another indole derivative | HepG-2 | 16.54 | Inhibition of cell proliferation |
Antimicrobial Activity
The antimicrobial potential of indole derivatives has also been well documented. For example, compounds similar to our target showed minimal inhibitory concentrations (MIC) ranging from 37.9 to 113.8 µM against resistant strains such as MRSA and E. coli .
- Activity Comparison : In comparative studies, some derivatives outperformed traditional antibiotics like ampicillin, showcasing their potential as alternative antimicrobial agents.
| Strain | MIC (µM) | Comparison |
|---|---|---|
| MRSA | 248–372 | More potent than ampicillin |
| E. coli | 57.8–118.3 | Comparable to streptomycin |
Case Studies
Several case studies have highlighted the biological efficacy of compounds related to this compound:
- MCF-7 Cell Line Study : A study involving various indole-hydrazone derivatives revealed that modifications at the hydrazone position significantly influenced anticancer activity, with certain substitutions leading to enhanced efficacy against MCF-7 cells .
- Antimicrobial Evaluation : A series of indole derivatives were synthesized and evaluated for their antimicrobial properties against multiple pathogens, demonstrating significant activity particularly against Gram-positive bacteria .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Steroidal Derivatives with Modified Side Chains
- Compound from : (4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-...]pentanehydrazide Molecular Formula: C24H42N2O2 (MW: 390.60) Key Differences: Lacks the indole-hydrazone group and dihydroxy substituents. The single hydroxyl group may limit solubility compared to the target compound’s 3,7-dihydroxy configuration .
- Compound from : (E)-Methyl 3-((8R,9S,13S,14S,17S)-3-methoxy-...-cyclopenta[a]phenanthren-17-yloxy)acrylate Molecular Formula: C31H34O4 (MW: 493.60) Key Differences: Features a methoxy group and acrylate ester instead of hydrazide-indole.
Indole-Hydrazide Derivatives
Compound 4 from :
N'-[(3Z)-1-Hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazideCompound from :
N'-[(3Z)-2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
Comparative Data Table
*Estimated based on structural analysis.
Research Findings and Implications
- Structural-Activity Relationships (SAR): The steroidal core’s dihydroxy groups (3,7-) may enhance solubility and hydrogen bonding, critical for receptor binding . The indole-hydrazone group’s Z-configuration (evident in the target compound’s name) is crucial for maintaining planar geometry, enabling π-π stacking with biological targets . Compared to non-steroidal indole-hydrazides (), the target compound’s steroidal backbone could mitigate rapid metabolic clearance, a common issue with simpler hydrazides .
- Biological Potential: The compound’s hybrid structure suggests dual mechanisms: steroid-mediated anti-inflammatory effects and hydrazide-driven antimicrobial action. However, the steroidal component may introduce glucocorticoid-like side effects (e.g., immunosuppression), necessitating careful toxicity profiling .
Synthetic and Analytical Challenges :
Q & A
Q. What are the recommended synthetic routes for (Z)-N'-((1H-indol-3-yl)methylene)-4-(3,7-dihydroxyhexadecahydrocyclopenta[a]phenanthren-17-yl)pentanehydrazide, and how do they address regioselectivity challenges?
Methodological Answer: The compound’s synthesis typically involves a multi-step strategy:
- Step 1: Preparation of the steroidal core (e.g., 3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl pentane) via selective oxidation and alkylation, as described in steroidal hydrazide syntheses .
- Step 2: Formation of the indole-hydrazone moiety via Fischer indole synthesis or condensation of indole-3-carbaldehyde with hydrazine derivatives .
- Regioselectivity: Use polar aprotic solvents (e.g., DMF) and catalysts like acetic acid to direct (Z)-isomer formation, verified by NOESY NMR to confirm spatial proximity of the indole and steroid substituents .
Q. How can researchers validate the structural integrity of this compound, particularly its stereochemical configuration?
Methodological Answer:
- Spectroscopy: Combine - and -NMR to assign proton environments and carbon frameworks (e.g., distinguishing equatorial vs. axial hydroxyl groups on the steroidal core) .
- X-ray Crystallography: Resolve absolute stereochemistry by co-crystallizing with heavy atoms (e.g., bromine derivatives) .
- Computational Validation: Compare experimental IR/Raman spectra with DFT-simulated vibrational modes for the (Z)-configuration .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound, such as varying IC50_{50}50 values across studies?
Methodological Answer:
- Standardized Assays: Re-evaluate bioactivity under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
- Metabolic Stability Screening: Use liver microsome models to assess whether metabolite interference (e.g., hydroxylation at C17) alters observed potency .
- Data Harmonization: Apply multivariate analysis (PCA or PLS) to correlate structural descriptors (e.g., logP, H-bond donors) with bioactivity trends across studies .
Q. How can AI-driven molecular dynamics (MD) simulations optimize the compound’s binding affinity for steroid receptors?
Methodological Answer:
- Parameterization: Use COMSOL Multiphysics or GROMACS to model ligand-receptor interactions, focusing on the hydrazide linker’s flexibility and indole-ring π-stacking .
- Free Energy Calculations: Perform alchemical free energy perturbation (FEP) to predict ΔG changes upon modifying the steroidal core’s methyl groups .
- Validation: Cross-reference simulation results with SPR (surface plasmon resonance) binding kinetics to refine force field parameters .
Q. What are the critical considerations for designing in vivo studies to assess this compound’s pharmacokinetics and toxicity?
Methodological Answer:
- Dosing Strategy: Optimize solubility via co-solvents (e.g., cyclodextrins for the hydrophobic steroidal core) and monitor plasma concentrations using LC-MS/MS .
- Toxicity Screening: Prioritize hepatotoxicity assays (e.g., ALT/AST levels in murine models) due to the compound’s structural similarity to bile acids .
- Metabolite Profiling: Identify phase I/II metabolites via high-resolution mass spectrometry (HRMS) to assess bioactivation risks .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 40–75%) for the hydrazide coupling step?
Methodological Answer:
- Reaction Monitoring: Use in situ FTIR or HPLC to track intermediate consumption and identify side reactions (e.g., hydrolysis of the hydrazone bond) .
- DoE Optimization: Apply a Box-Behnken design to test variables (temperature, catalyst loading, solvent polarity) and identify robust conditions .
- Scale-Up Mitigation: Evaluate mixing efficiency and heat transfer in batch vs. flow reactors to minimize yield drops at larger scales .
Methodological Tools and Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
